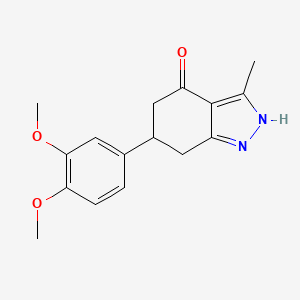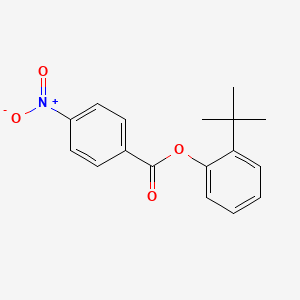
3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with chlorine, methoxy, and sulfonamide groups, along with a pyridine ring.
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Given its potential as a synthetic intermediate in various chemical reactions , it may influence a wide range of biochemical pathways depending on its specific targets.
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates would depend on various factors including its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ring. One common method is electrophilic aromatic substitution, where chlorine and methoxy groups are introduced to the benzene ring. The sulfonamide group is then added through a reaction with sulfonyl chloride in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by sulfonamide formation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.
化学反応の分析
Types of Reactions
3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.
科学的研究の応用
3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
類似化合物との比較
Similar Compounds
- 4-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide
- 3,4-dichloro-2-methoxy-N-(2-methylpyridin-2-yl)benzene-1-sulfonamide
- 3,4-dichloro-2-ethoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide
Uniqueness
3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups, along with the sulfonamide and pyridine moieties, provides a distinct set of properties that can be exploited in various applications .
特性
IUPAC Name |
3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-8-4-3-7-16-13(8)17-21(18,19)10-6-5-9(14)11(15)12(10)20-2/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOUBJBSMIJTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide](/img/structure/B5462126.png)
![1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid](/img/structure/B5462129.png)

![(3S,4S)-1-[2-(furan-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol](/img/structure/B5462136.png)
![(4aS*,8aR*)-6-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5462139.png)
![[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea](/img/structure/B5462150.png)
![METHYL 4-(2-METHYLPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B5462171.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B5462173.png)
![1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol](/img/structure/B5462176.png)
![1-(2-methylphenyl)-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5462183.png)
![rel-(4aS,8aR)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5462184.png)



